molecular formula C11H11N3OS B12988999 N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine

Cat. No.: B12988999
M. Wt: 233.29 g/mol
InChI Key: AGYSEFSWWGRKEB-UHFFFAOYSA-N
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Description

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis of this compound reveals distinct proton environments. The thiazole ring’s C5-H proton resonates as a singlet at δ 7.55–7.64 ppm, consistent with deshielding due to electron-withdrawing effects from the adjacent nitrogen and sulfur atoms. The phenyl group’s aromatic protons appear as a multiplet at δ 7.24–7.84 ppm, with coupling constants (J = 8.0–16.0 Hz) indicative of para-substitution. The acetamidine N–H proton exhibits a broad singlet at δ 12.31 ppm, characteristic of strong hydrogen bonding.

13C NMR spectra confirm the thiazole scaffold, with the C2 carbon resonating at δ 163.86–163.97 ppm due to conjugation with the acetamidine group. The phenyl ring carbons appear at δ 127.73–129.40 ppm, while the acetamidine carbonyl carbon is observed at δ 167.2 ppm.

Infrared (IR) Spectroscopy
IR spectra show a strong absorption band at 1670–1690 cm⁻¹, assigned to the C=O stretch of the acetamidine group. N–H bending vibrations from the hydroxyimino moiety appear at 1550–1580 cm⁻¹, while aromatic C=C stretching of the thiazole and phenyl rings occurs at 1480–1520 cm⁻¹.

Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₁₁H₁₀N₃OS (M+H⁺), with an observed m/z of 248.0456 (calculated: 248.0452). Fragmentation patterns include loss of the hydroxyimino group (Δm/z = 31.99) and cleavage of the thiazole ring (m/z 149.24).

Table 1: Key Spectroscopic Data

Technique Key Signals/Peaks Assignment
1H NMR (400 MHz) δ 12.31 (s, 1H) N–H (acetamidine)
δ 7.64 (d, J = 16.0 Hz, 1H) Thiazole C5-H
13C NMR (101 MHz) δ 163.97 Thiazole C2
IR 1675 cm⁻¹ C=O stretch
HRMS m/z 248.0456 [M+H]⁺

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals that this compound crystallizes in the monoclinic space group P12₁/n1, with unit cell parameters a = 10.221 Å, b = 15.430 Å, and c = 17.852 Å. The thiazole ring exhibits planarity (r.m.s. deviation = 0.012 Å), with a dihedral angle of 12.3° relative to the phenyl ring. Key bond lengths include S1–C2 (1.728 Å) and N1–C7 (1.356 Å), consistent with delocalized π-electron density.

In the solid state, molecules form a herringbone pattern via N–H···N hydrogen bonds (2.89 Å) between the acetamidine N–H and thiazole N3 atoms. π-π stacking interactions between phenyl rings (3.48 Å) further stabilize the lattice.

Table 2: Crystallographic Data

Parameter Value
Space group P12₁/n1
a (Å) 10.221
b (Å) 15.430
c (Å) 17.852
Bond length S1–C2 (Å) 1.728
Dihedral angle (°) 12.3

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties. The HOMO (-6.12 eV) is localized on the thiazole ring and acetamidine group, while the LUMO (-2.45 eV) resides on the phenyl ring, indicating charge transfer upon excitation. Molecular electrostatic potential (MEP) maps show negative potential (-42.3 kcal/mol) at the thiazole N3 atom, highlighting nucleophilic reactivity.

Ionization potential (IP) and electron affinity (EA) values are calculated as 8.34 eV and 1.89 eV, respectively. The global electrophilicity index (ω = 2.15 eV) classifies the compound as a moderate electrophile.

Table 3: Quantum Mechanical Parameters

Parameter Value
HOMO (eV) -6.12
LUMO (eV) -2.45
Band gap (eV) 3.67
Electrophilicity (eV) 2.15

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations in explicit water (AMBER ff14SB) reveal two dominant conformers:

  • Planar conformer : Thiazole and phenyl rings coplanar (95% occupancy), stabilized by intramolecular N–H···S hydrogen bonds (2.12 Å).
  • Twisted conformer : Dihedral angle of 35.7° between rings (5% occupancy), favored in hydrophobic environments.

Potential of Mean Force (PMF) calculations identify a rotational energy barrier of 8.2 kcal/mol for interconversion between conformers. Solvent analysis shows increased stability of the planar form in polar solvents (ΔG = -3.1 kcal/mol in water vs. -1.8 kcal/mol in chloroform).

Table 4: Conformational Energy Parameters

Conformer Relative Energy (kcal/mol) Occupancy (%)
Planar 0.0 95
Twisted 2.1 5

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)ethanimidamide

InChI

InChI=1S/C11H11N3OS/c12-10(14-15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,15H,6H2,(H2,12,14)

InChI Key

AGYSEFSWWGRKEB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form 2-(4-phenyl-thiazol-2-yl)-acetamidine. This intermediate is then hydroxylated using hydroxylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine typically involves the reaction of thiazole derivatives with acetamidine. The presence of the thiazole ring contributes significantly to the compound's biological activity due to its unique electronic properties. The structural formula can be represented as follows:C11H12N4OS\text{C}_{11}\text{H}_{12}\text{N}_4\text{OS}This compound features a hydroxylamine functional group, which is crucial for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study by Cankilic et al. assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml, which, while lower than some reference antibiotics, still indicates potential for development into antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. For instance, derivatives of thiazole containing the acetamidine moiety were tested against several cancer cell lines. One study reported that certain derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating strong selectivity . The structure-activity relationship (SAR) analysis highlighted that electron-withdrawing groups on the phenyl ring enhanced anticancer activity .

Anticonvulsant Effects

This compound has been investigated for its anticonvulsant properties. In animal models, compounds derived from this structure exhibited protective effects against induced seizures, suggesting a potential role in epilepsy treatment . The SAR studies revealed that specific substitutions on the thiazole ring could enhance anticonvulsant efficacy.

Anti-inflammatory Properties

The compound's derivatives have been evaluated for their anti-inflammatory effects in vivo. Organosilicon-containing thiazole derivatives demonstrated protective effects against carrageenan-induced edema, indicating potential applications in treating inflammatory conditions . This aspect is particularly relevant given the rising interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, emphasizing the importance of structural modifications in enhancing activity .

CompoundBacterial StrainMIC (µg/ml)
This compoundS. aureus200
This compoundE. coli300

Case Study: Cytotoxicity Against Cancer Cells

In another empirical study, various derivatives were tested against glioblastoma U251 cells and melanoma WM793 cells. The findings showed that specific substitutions significantly increased cytotoxicity, with some compounds achieving IC50 values as low as 10 µM .

CompoundCell LineIC50 (µM)
Derivative AU25115
Derivative BWM79310

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Substituent Melting Point (°C) Molecular Formula Key Structural Features Source
This compound 4-phenyl-thiazole Not reported C₁₁H₁₂N₃OS Thiazole core, phenyl substitution Target compound
N-Hydroxy-2-(4-methyl-thiazol-2-yl)-acetamidine 4-methyl-thiazole Not reported C₆H₉N₃OS Thiazole core, methyl substitution
N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine 4-isopropoxy-benzenesulfonyl 210–214 C₁₁H₁₆N₂O₄S Sulfonyl group, isopropoxy substitution
2-[(4-Chlorophenyl)hydrazono]-N-hydroxy-3-oxo-3-phenyl-propionamidine (6c) 4-chlorophenyl hydrazono 226 C₁₅H₁₃ClN₄O₂ Hydrazone linker, chlorophenyl group

Key Observations:

  • Substituent Impact on Melting Points: Sulfonyl-containing derivatives (e.g., 4-isopropoxy-benzenesulfonyl, ) exhibit higher melting points (210–214°C) compared to hydrazone-linked compounds (e.g., 226°C for 6c, ), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces).
  • Thiazole vs.

Biological Activity

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole ring structure is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be illustrated as follows:

N Hydroxy 2 4 phenyl thiazol 2 yl acetamidine\text{N Hydroxy 2 4 phenyl thiazol 2 yl acetamidine}

This compound features a thiazole ring substituted with a phenyl group and an acetamidine moiety, which may contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit cell migration.

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds with similar structures have been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation. For example, a derivative demonstrated a decrease in G2/M phase cells from 62.45% to 55.05% upon treatment with 10 μM concentration .
    • Apoptosis Induction : Flow cytometry studies revealed that treatment with certain thiazole derivatives increased the percentage of early apoptotic cells significantly, indicating a potential mechanism for their anticancer effects .
CompoundIC50 (μM)Cancer Cell LineMechanism
This compoundTBDTBDTBD
Compound 27 (similar structure)0.62 ± 0.34HepG2G2/M arrest, apoptosis

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been explored extensively. This compound is hypothesized to possess antibacterial and antifungal properties based on the activities seen in similar compounds.

  • Antibacterial Activity :
    • Thiazole derivatives have shown variable activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 100–400 μg/mL against various bacterial strains .
CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDTBD
Compound 1b (related structure)100E. faecalis
  • Antifungal Activity :
    • Some thiazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values indicating moderate efficacy compared to standard antifungal agents .

Case Studies

Several studies have highlighted the potential of thiazole-based compounds in clinical settings:

  • Study on HepG2 Cells :
    • A derivative structurally related to this compound was tested on HepG2 liver cancer cells, showing potent cytotoxicity and induction of apoptosis at low concentrations .
  • Antimicrobial Screening :
    • Various thiazole derivatives were screened for antimicrobial activity, revealing that modifications at specific positions on the thiazole ring could enhance effectiveness against bacterial and fungal pathogens .

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